
1-alpha-H,5-alpha-H-Tropane-2-alpha-carboxylic acid, 3-beta-hydroxy-, methyl ester, 2,6-dimethylcarbanilate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-alpha-H,5-alpha-H-Tropane-2-alpha-carboxylic acid, 3-beta-hydroxy-, methyl ester, 2,6-dimethylcarbanilate (ester) is a complex organic compound. It is known for its significant biological activity and is often studied for its pharmacological properties. This compound is structurally related to tropane alkaloids, which are known for their diverse physiological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-alpha-H,5-alpha-H-Tropane-2-alpha-carboxylic acid, 3-beta-hydroxy-, methyl ester, 2,6-dimethylcarbanilate (ester) involves multiple steps. The starting material is typically tropinone, which undergoes a series of chemical reactions including reduction, esterification, and carbamylation. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory methods. It involves the use of large reactors, precise control of reaction conditions, and purification processes such as crystallization or chromatography to obtain high-purity product. The industrial synthesis also focuses on optimizing yield and reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
1-alpha-H,5-alpha-H-Tropane-2-alpha-carboxylic acid, 3-beta-hydroxy-, methyl ester, 2,6-dimethylcarbanilate (ester) undergoes various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketones or aldehydes to alcohols.
Substitution: Common in modifying the ester or carbamate groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
1-alpha-H,5-alpha-H-Tropane-2-alpha-carboxylic acid, 3-beta-hydroxy-, methyl ester, 2,6-dimethylcarbanilate (ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anesthetic properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets in the body. It is known to bind to neurotransmitter receptors, inhibiting the reuptake of certain neurotransmitters, which leads to increased levels of these chemicals in the synaptic cleft. This mechanism is similar to that of other tropane alkaloids and contributes to its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cocaine: Shares a similar tropane structure and mechanism of action.
Atropine: Another tropane alkaloid with different pharmacological effects.
Scopolamine: Known for its use in treating motion sickness and nausea.
Uniqueness
1-alpha-H,5-alpha-H-Tropane-2-alpha-carboxylic acid, 3-beta-hydroxy-, methyl ester, 2,6-dimethylcarbanilate (ester) is unique due to its specific ester and carbamate groups, which confer distinct chemical and biological properties. These modifications can alter its pharmacokinetics and pharmacodynamics compared to other tropane alkaloids.
Propiedades
Número CAS |
26390-04-5 |
|---|---|
Fórmula molecular |
C19H26N2O4 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
methyl (1S,2S,3S,5R)-3-[(2,6-dimethylphenyl)carbamoyloxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-11-6-5-7-12(2)17(11)20-19(23)25-15-10-13-8-9-14(21(13)3)16(15)18(22)24-4/h5-7,13-16H,8-10H2,1-4H3,(H,20,23)/t13-,14+,15+,16+/m1/s1 |
Clave InChI |
CLGLNSPUISIESR-UGUYLWEFSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)NC(=O)O[C@H]2C[C@H]3CC[C@@H]([C@@H]2C(=O)OC)N3C |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)OC2CC3CCC(C2C(=O)OC)N3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


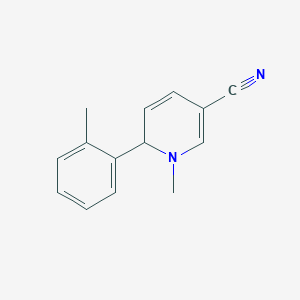
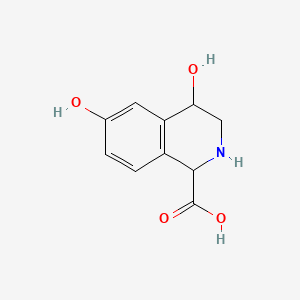
![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)
![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)
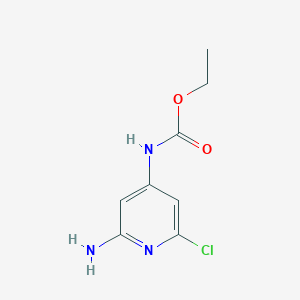

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
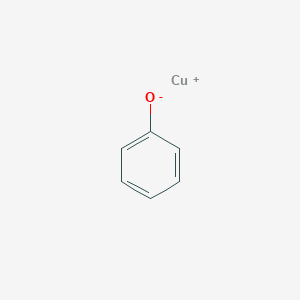
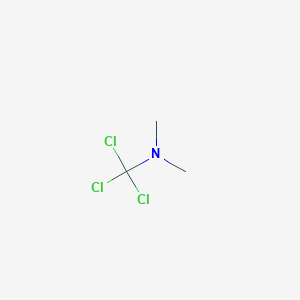
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)
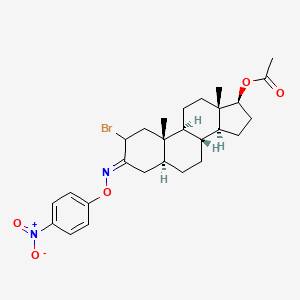

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)

